Clinical Advancement Benchmark: Alrizomadlin Achieves Phase 2 Development While Early-Generation MDM2 Inhibitors Failed at Phase 1
Alrizomadlin has successfully advanced to Phase 2 clinical trials across multiple indications, in contrast to early-generation MDM2 inhibitors RG7112 and Idasanutlin (RG7388), whose development was halted at Phase 1 due to limited monotherapy efficacy and dose-limiting toxicities, particularly thrombocytopenia [1]. Alrizomadlin completed a Phase 1 dose-escalation study establishing an RP2D of 100 mg every other day (21 days on/7 days off) and has progressed to Phase 2 evaluation in ACC, MPNST, liposarcoma, biliary tract cancer, AML, MDS, and melanoma [2][3]. In the Phase 1 study, the maximum tolerated dose was 150 mg, and one patient in the 200-mg cohort experienced DLT of thrombocytopenia and febrile neutropenia [2]. Grade 3/4 treatment-related adverse events included thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [2]. This advancement to Phase 2 represents a verifiable differentiation in clinical tolerability and efficacy warranting continued development.
| Evidence Dimension | Clinical development stage |
|---|---|
| Target Compound Data | Phase 2 (ongoing across multiple solid tumor and hematologic indications) |
| Comparator Or Baseline | RG7112: Phase 1 (development halted); Idasanutlin (RG7388): Phase 1/2 (development halted due to limited efficacy and toxicity) |
| Quantified Difference | Target compound reached Phase 2 vs. comparator development discontinuation at Phase 1 |
| Conditions | Clinical trial progression assessment based on published trial data |
Why This Matters
Procurement of a Phase 2-stage compound ensures access to validated clinical dosing and safety data that early-stage comparators lack.
- [1] Larvol. RG7112 Drug Profile. Veri. View Source
- [2] Zhang X, Wen X, Peng R, et al. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors. ESMO Open. 2024;9(8):103636. View Source
- [3] Ascentage Pharma. A phase 2 study of novel MDM2 inhibitor alrizomadlin with or without toripalimab in patients with advanced ACC or other solid tumors. J Clin Oncol. 2025;43(16_suppl):6102. View Source
